molecular formula C13H15NO3 B14425398 N-(4-Methyl-3-oxopentanoyl)benzamide CAS No. 84794-21-8

N-(4-Methyl-3-oxopentanoyl)benzamide

Cat. No.: B14425398
CAS No.: 84794-21-8
M. Wt: 233.26 g/mol
InChI Key: CUMYDVZKLWNBPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-Methyl-3-oxopentanoyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. This compound features a benzamide core with a substituted pentanoyl group, making it a unique molecule with specific properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methyl-3-oxopentanoyl)benzamide typically involves the condensation of benzoic acid derivatives with amines. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is known for its efficiency and mild reaction conditions.

Industrial Production Methods

Industrial production of benzamide derivatives often involves similar condensation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methyl-3-oxopentanoyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Electrophilic reagents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Benzoic acids.

    Reduction: Alcohols.

    Substitution: Substituted benzamides with various functional groups.

Scientific Research Applications

N-(4-Methyl-3-oxopentanoyl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-Methyl-3-oxopentanoyl)benzamide involves its interaction with specific molecular targets and pathways. For example, benzamide derivatives have been shown to act as allosteric activators of human glucokinase, a key enzyme in glucose metabolism . The compound binds to the allosteric site of the enzyme, enhancing its catalytic activity and potentially offering therapeutic benefits for conditions like type-2 diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Methyl-3-oxopentanoyl)benzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

CAS No.

84794-21-8

Molecular Formula

C13H15NO3

Molecular Weight

233.26 g/mol

IUPAC Name

N-(4-methyl-3-oxopentanoyl)benzamide

InChI

InChI=1S/C13H15NO3/c1-9(2)11(15)8-12(16)14-13(17)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,16,17)

InChI Key

CUMYDVZKLWNBPX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)CC(=O)NC(=O)C1=CC=CC=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.